molecular formula C12H10ClNO2 B6269014 5-(3-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 1017427-39-2

5-(3-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B6269014
CAS RN: 1017427-39-2
M. Wt: 235.7
InChI Key:
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Description

5-(3-Chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid, also known by its abbreviation 5CMP, is a novel organic compound with a wide range of potential applications in the fields of scientific research, medicine, and drug development. This compound is currently being studied for its ability to act as a catalyst in organic synthesis and its potential to be used as a drug target. In

Scientific Research Applications

5CMP has a wide range of potential applications in scientific research. It has been studied for its ability to act as a catalyst in organic synthesis, as well as its potential to be used as a drug target in drug development. Additionally, it has been studied for its ability to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 5CMP has also been studied for its potential to be used as a ligand for the binding of metal ions, such as zinc, iron, and copper.

Mechanism of Action

The mechanism of action of 5CMP is not yet fully understood. However, it is believed that 5CMP binds to the active site of enzymes, such as cyclooxygenase-2 (COX-2), and inhibits their activity. Additionally, 5CMP is believed to act as a ligand for the binding of metal ions, such as zinc, iron, and copper.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5CMP are not yet fully understood. However, studies have shown that 5CMP has the potential to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, 5CMP has been studied for its potential to be used as a ligand for the binding of metal ions, such as zinc, iron, and copper.

Advantages and Limitations for Lab Experiments

The main advantage of using 5CMP in laboratory experiments is its ability to act as a catalyst in organic synthesis and its potential to be used as a drug target. Additionally, it has been studied for its ability to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. However, there are some limitations to using 5CMP in laboratory experiments. For example, the mechanism of action of 5CMP is not yet fully understood, and it is difficult to predict the effects of 5CMP on biochemical and physiological processes. Additionally, the synthesis of 5CMP is complex and time-consuming, and the purity of the product is difficult to control.

Future Directions

The future of 5CMP is promising, with potential applications in the fields of scientific research, medicine, and drug development. Further research is needed to understand the mechanism of action of 5CMP and to develop more efficient and cost-effective synthesis methods. Additionally, research is needed to explore the potential of 5CMP to be used as a drug target and to develop new drugs based on 5CMP. Finally, research is needed to explore the potential of 5CMP to be used as a ligand for the binding of metal ions, such as zinc, iron, and copper.

Synthesis Methods

5CMP can be synthesized by a variety of methods, including an acid-catalyzed reaction of phenylchloroformate with 1-methyl-1H-pyrrole-2-carboxylic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as an acid, such as hydrochloric acid. The reaction takes place in an aqueous medium at a temperature of 60-70°C for a period of 1-2 hours. After the reaction is complete, the product is isolated by filtration and then purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(3-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid involves the reaction of 3-chlorobenzaldehyde with methyl acetoacetate to form 3-chloro-1-(1-oxo-3-phenylpropyl)indolin-2-one, which is then reacted with methylamine to form 5-(3-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid.", "Starting Materials": [ "3-chlorobenzaldehyde", "methyl acetoacetate", "methylamine" ], "Reaction": [ "Step 1: 3-chlorobenzaldehyde is reacted with methyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-chloro-1-(1-oxo-3-phenylpropyl)indolin-2-one.", "Step 2: 3-chloro-1-(1-oxo-3-phenylpropyl)indolin-2-one is then reacted with methylamine in the presence of a reducing agent such as sodium borohydride to form 5-(3-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid." ] }

CAS RN

1017427-39-2

Molecular Formula

C12H10ClNO2

Molecular Weight

235.7

Purity

95

Origin of Product

United States

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